6-Amino-2-cyclopropylpyridine-3-carbonitrile
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Overview
Description
6-Amino-2-cyclopropylpyridine-3-carbonitrile is an organic compound with the molecular formula C9H9N3 It is a derivative of pyridine, featuring an amino group at the 6th position, a cyclopropyl group at the 2nd position, and a nitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-cyclopropylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-cyclopropylpyridine, the introduction of an amino group at the 6th position can be achieved through nitration followed by reduction. The nitrile group can be introduced via a cyanation reaction using suitable reagents such as sodium cyanide or potassium cyanide under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-cyclopropylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 6-nitro-2-cyclopropylpyridine-3-carbonitrile.
Reduction: Formation of 6-amino-2-cyclopropylpyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-cyclopropylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-2-cyclopropylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-pyridinecarbonitrile: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
2-Cyclopropylpyridine-3-carbonitrile: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological interactions.
Uniqueness
6-Amino-2-cyclopropylpyridine-3-carbonitrile is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
6-amino-2-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-7-3-4-8(11)12-9(7)6-1-2-6/h3-4,6H,1-2H2,(H2,11,12) |
InChI Key |
BDELBBPZZSZJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)N)C#N |
Origin of Product |
United States |
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